3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine
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Overview
Description
3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine is a chemical compound belonging to the class of isoxazolopyridines. This compound features a phenyl group attached to the isoxazolopyridine core, which is a fused ring system consisting of an isoxazole and a pyridine ring. The presence of the phenyl group can significantly influence the chemical and biological properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the necessary functional groups. For example, a phenyl-substituted pyridine derivative can be cyclized with an isoxazole precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the isoxazolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound and its derivatives can be studied for their biological activity, including potential interactions with biological targets such as enzymes and receptors.
Medicine: Research into the medicinal properties of this compound may reveal its potential as a therapeutic agent. Its derivatives could be explored for their pharmacological effects.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine exerts its effects depends on its specific application. For example, if used as a pharmaceutical agent, the compound may interact with specific molecular targets, such as receptors or enzymes, to produce a biological response. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP): This compound is structurally similar but lacks the phenyl group, which can influence its biological activity.
3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine: This compound has a different substitution pattern on the isoxazolopyridine core, leading to different chemical properties.
The uniqueness of this compound lies in its specific structural features, which can result in distinct biological and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-5,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBALBTFYIVCQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(ON=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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